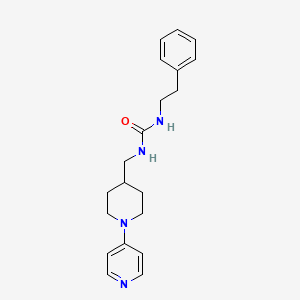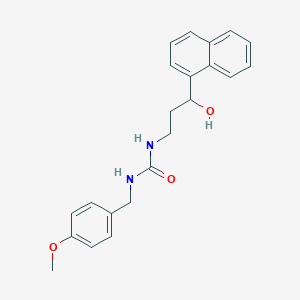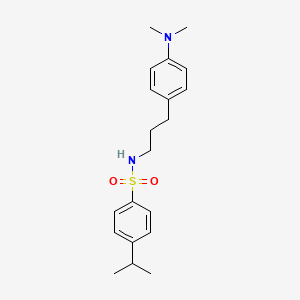![molecular formula C16H25N3O B2970186 2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide CAS No. 289686-55-1](/img/structure/B2970186.png)
2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research by Kamiński et al. (2015) on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which share structural similarities with 2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide, demonstrates significant anticonvulsant properties. These compounds, synthesizing fragments of known antiepileptic drugs, showed broad spectra of activity across several preclinical seizure models, indicating their potential as new anticonvulsant agents. This suggests that related compounds, including this compound, could have applications in developing treatments for epilepsy and other seizure-related disorders (Kamiński et al., 2015).
Antimicrobial Activity
Ghorab et al. (2017) synthesized a series of compounds with a structure related to this compound, which were evaluated for their antibacterial and antifungal activities. The study highlighted the potential of these compounds as antimicrobial agents, with some showing higher activity compared to reference drugs. This indicates that derivatives of this compound could be explored further for their applications in combating microbial infections (Ghorab et al., 2017).
Molecular Docking Studies
In addition to antimicrobial activity, the study by Ghorab et al. (2017) also performed molecular modeling to predict the binding interactions of these compounds within the active sites of target enzymes. Such docking studies are crucial for understanding the mechanism of action at the molecular level and for the rational design of more potent and selective agents. Therefore, compounds structurally similar to this compound may also find applications in drug design and development processes, specifically in identifying new targets for antimicrobial and other therapeutic agents.
Chemical Synthesis Applications
The synthesis and cyclization reactions involving compounds structurally related to this compound have been explored for creating a variety of heterocyclic compounds. For instance, Shikhaliev et al. (2008) investigated cyclization reactions of cyanamides with different reactants, leading to novel heterocyclic derivatives. These synthetic methodologies could be applicable for the development of new pharmaceuticals, agrochemicals, and materials (Shikhaliev et al., 2008).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in cell signaling pathways and are often implicated in cancer and other diseases .
Mode of Action
Similar compounds have been found to bind to their target proteins through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can alter the conformation of the target protein, potentially inhibiting its activity .
Biochemical Pathways
Tyrosine kinases, which are potential targets of similar compounds, are involved in many cellular processes, including cell growth, differentiation, and metabolism . Inhibition of these enzymes can disrupt these processes, potentially leading to cell death .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to the disruption of cell signaling pathways, potentially resulting in cell death .
Propiedades
IUPAC Name |
2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-16(2,3)15(20)17-13-5-7-14(8-6-13)19-11-9-18(4)10-12-19/h5-8H,9-12H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKLBBVJPYOFOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetic acid](/img/structure/B2970109.png)
![3-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2970111.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2970116.png)
![1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene](/img/structure/B2970117.png)
![N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2970118.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2970119.png)
![2-Amino-6-ethyl-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2970121.png)
![N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2970122.png)

